molecular formula C21H27N5O2 B2652973 8-(azepan-1-yl)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 941873-80-9

8-(azepan-1-yl)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2652973
CAS RN: 941873-80-9
M. Wt: 381.48
InChI Key: JUODWRSAHWCMDL-UHFFFAOYSA-N
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Description

8-(azepan-1-yl)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, commonly known as XAC, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, the significance of azepane-based motifs, including structures similar to 8-(azepan-1-yl)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, is profound. Azepane-based compounds exhibit a wide range of pharmacological properties, making them critical in the discovery of new therapeutic agents. Research highlights the development of azepane-containing analogs that are less toxic, low-cost, and highly active, with over 20 FDA-approved drugs utilizing azepane structures for the treatment of various diseases (Zha, Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).

Environmental Science Perspectives

The environmental fate and behavior of compounds structurally related to 8-(azepan-1-yl)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, such as parabens, have been extensively reviewed. These studies are crucial for understanding the persistence and transformation of similar compounds in aquatic environments. Despite efficient removal from wastewater, such compounds persist at low concentrations in effluents and are ubiquitous in surface waters and sediments, necessitating further research on their environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).

properties

IUPAC Name

8-(azepan-1-yl)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-15-8-10-16(11-9-15)14-26-19(27)17-18(24(3)21(26)28)22-20(23(17)2)25-12-6-4-5-7-13-25/h8-11H,4-7,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUODWRSAHWCMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)N4CCCCCC4)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(azepan-1-yl)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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